molecular formula C8H5ClN2O B111656 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 131773-23-4

2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B111656
CAS No.: 131773-23-4
M. Wt: 180.59 g/mol
InChI Key: FVRORAWYCXIWSN-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of imidazo[1,2-a]pyridine, which is known for its broad spectrum of biological and pharmacological activities . This compound is of significant interest in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of pyridin-2-amine with various reagents. One common method is the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the desired aldehyde . Another method involves the acetylation of 9-hexadecyl-9H-carbazole followed by the Vilsmeier-Haack reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6(5-12)11-4-2-1-3-7(11)10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRORAWYCXIWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366426
Record name 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131773-23-4
Record name 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
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Reactant of Route 6
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
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Q & A

Q1: How does the introduction of a methyl group affect the optical properties of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde-based styryl dyes?

A1: Research indicates that incorporating a methyl group in these styryl dyes leads to a noticeable bathochromic shift in the absorption spectra. This shift ranges from 399 to 416 nm compared to the non-methylated aldehydes, which absorb between 300 to 333 nm []. This red-shift is attributed to the electron-donating nature of the methyl group, enhancing conjugation with the electron-accepting styryl group. Additionally, these methylated dyes exhibit a 6-8 nm increase in their broad absorption maximum across various solvents []. Computational studies corroborate these experimental findings, showing a consistent decrease of 0.05 eV in the HOMO-LUMO energy gap for methylated dyes compared to their non-methylated counterparts []. This suggests a potential for fine-tuning the optical properties of these dyes through structural modifications.

Q2: What insights do computational studies provide about the nonlinear optical properties of this compound-based dyes?

A2: Density functional theory (DFT) calculations, using the 6-31G(d) basis set, have been instrumental in understanding the nonlinear optical (NLO) characteristics of these dyes []. The calculations provide values for dipole moment (μ), electronic polarizability (α), mean first hyperpolarizability (βo), and second hyperpolarizability (γ), revealing that these dyes possess intrinsic NLO properties within the theoretical limits []. Furthermore, Natural Bond Orbital (NBO) analysis highlighted significant stabilization energies (E(2)) exceeding 20 kJ/mol in both methylated and non-methylated dyes, indicating substantial electron delocalization across the donor-acceptor system, a crucial factor for NLO activity []. These findings suggest that this compound-based dyes hold promise for applications in optoelectronics and photonics.

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